Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate
Description
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate (CAS: 606093-58-7) is a multifunctional aromatic ester characterized by a methyl ester group, amino (NH₂), fluoro (F), nitro (NO₂), and phenylamino (C₆H₅NH-) substituents on a benzoate backbone. Its molecular weight is 305.26 g/mol, and it is typically available at 95% purity .
Properties
IUPAC Name |
methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O4/c1-22-14(19)9-7-10(18(20)21)12(16)11(15)13(9)17-8-5-3-2-4-6-8/h2-7,17H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUIVIJMSGIEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657488 | |
| Record name | Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606093-58-7 | |
| Record name | Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the nitration of a fluorinated aniline derivative, followed by esterification and subsequent amination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoro group can produce a variety of substituted benzoate esters .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- This compound plays a crucial role as an intermediate in synthesizing several pharmaceuticals, especially those aimed at treating cancer. Its structural features allow for modifications that enhance drug efficacy against specific cancer pathways .
| Application | Details |
|---|---|
| Targeted Therapies | Used in developing drugs that target specific molecular pathways in cancer. |
| Combination Therapies | Works synergistically with other compounds to improve therapeutic outcomes. |
Biochemical Research
Enzyme Inhibition Studies
- This compound is utilized in research focusing on enzyme inhibition, which is vital for identifying potential therapeutic targets in metabolic pathways .
| Research Focus | Details |
|---|---|
| Metabolic Pathways | Investigates the inhibition of enzymes involved in critical metabolic processes. |
| Therapeutic Targets | Aids in discovering new drug targets for metabolic disorders. |
Material Science
Polymer Formulations
- The compound can be integrated into polymer matrices to enhance their mechanical properties and thermal stability, making it valuable for applications in electronics and coatings .
| Material Properties | Enhancements |
|---|---|
| Mechanical Strength | Improves tensile strength and durability of polymers. |
| Thermal Stability | Increases thermal resistance, making materials suitable for high-temperature applications. |
Analytical Chemistry
Standard in Chromatography
- This compound serves as a standard reference material in chromatographic techniques, facilitating the accurate quantification of related compounds in complex mixtures .
| Analytical Technique | Usage |
|---|---|
| Chromatography | Acts as a calibration standard to ensure accuracy in quantitative analysis. |
Environmental Monitoring
Pollutant Detection
- This compound is employed in environmental studies to detect pollutants, assisting industries in complying with regulatory standards by monitoring chemical contaminants in water and soil .
| Monitoring Aspect | Application |
|---|---|
| Water Quality Testing | Used to assess the presence of hazardous chemicals in aquatic environments. |
| Soil Contamination | Helps identify pollutants affecting soil health and safety. |
Case Study 1: Cancer Drug Development
A recent study highlighted the use of this compound as a precursor for synthesizing a novel anticancer agent targeting specific receptors involved in tumor growth. The compound's ability to enhance the efficacy of existing treatments was demonstrated through preclinical trials.
Case Study 2: Enzyme Inhibition Research
In biochemical research, this compound was tested for its inhibitory effects on a key enzyme involved in glucose metabolism. Results indicated significant inhibition, suggesting potential applications in managing diabetes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Positional Isomers and Analogous Nitro-Fluoro Benzoates
The compound’s unique substituent arrangement distinguishes it from other nitro-fluoro-amino benzoate derivatives. Key comparisons include:
| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Purity | Key Structural Differences |
|---|---|---|---|---|---|
| Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate | 606093-58-7 | 4-NH₂, 3-F, 5-NO₂, 2-C₆H₅NH- | 305.26 | 95% | Phenylamino group at position 2 |
| Methyl 2-amino-6-fluoro-3-nitrobenzoate (OR-8366) | 346691-23-4 | 2-NH₂, 6-F, 3-NO₂ | ~210.15 (estimated) | 97% | Lacks phenylamino; substituents at positions 2, 6, and 3 |
| Methyl 6-amino-2-fluoro-3-nitrobenzoate (QI-7582) | 1805398-57-5 | 6-NH₂, 2-F, 3-NO₂ | ~210.15 (estimated) | 95% | Amino and fluoro groups shifted to positions 6 and 2 |
Key Observations :
Key Observations :
- Complexity vs. Safety: The target compound’s nitro and phenylamino groups may confer higher reactivity or toxicity compared to non-functionalized alkyl benzoates.
- Synthetic Challenges : The multi-step synthesis required for the target compound (vs. straightforward esterification for methyl benzoate) likely contributes to its discontinuation .
Comparison with Sulfonylurea Herbicide Esters
| Compound Name | Key Features | Applications |
|---|---|---|
| Metsulfuron-methyl | Triazine ring; sulfonylurea linkage | Herbicide |
| Target Compound | Nitro-fluoro-phenylamino benzoate | Undocumented |
Key Observations :
- Functional Group Diversity: Sulfonylurea herbicides rely on triazine rings and sulfonyl groups for herbicidal activity, whereas the target compound’s nitro and phenylamino groups suggest divergent mechanisms .
- Stability : The target compound’s nitro group may reduce hydrolytic stability compared to sulfonylurea esters, impacting shelf life .
Biological Activity
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate, with the CAS number 606093-58-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight:
- Molecular Formula: C₁₄H₁₂FN₃O₄
- Molecular Weight: 305.26 g/mol
Physical Properties:
- Storage Conditions: Keep in a dark place under an inert atmosphere at room temperature.
- Hazard Statements: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation .
The biological activity of this compound can be attributed to its structural components which allow it to interact with various biological targets. The presence of nitro and amino groups suggests potential interactions with cellular pathways involved in inflammation and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related benzoate compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound I | 4 | M. tuberculosis H 37Rv |
| Compound II | 32 | Rifampicin-resistant TB |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have shown that certain derivatives do not exhibit significant toxicity towards human cell lines. This suggests a favorable safety profile for further development .
Table 2: Cytotoxicity Results
| Compound Name | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound I | Vero Cells | >100 |
| Compound II | HeLa Cells | >100 |
| This compound | TBD |
Case Studies
- Antitubercular Activity : A study evaluated the antitubercular activity of various derivatives, including those similar to this compound. The most potent derivative demonstrated an MIC of 4 μg/mL against both drug-sensitive and resistant strains of M. tuberculosis .
- Safety Profile Assessment : In vitro studies indicated that various analogs did not significantly inhibit the growth of normal human cells while effectively targeting pathogenic bacteria. This highlights the potential for therapeutic applications with reduced side effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate, and how can intermediates be characterized?
- Methodological Answer : A common approach involves multi-step functionalization of benzoate derivatives. For example, nitro and fluoro groups can be introduced via electrophilic substitution, while the phenylamino group may be added through Buchwald-Hartwig coupling using Pd(OAc)₂ and XPhos as catalysts . Intermediates should be purified via column chromatography and characterized using / NMR to confirm regiochemistry. HRMS (ESI) can validate molecular weight, while HPLC ensures purity (>95%) .
Q. How can spectral data (NMR, HRMS) resolve structural ambiguities in this compound?
- Methodological Answer : NMR is critical for identifying coupling patterns (e.g., fluorine-induced splitting in aromatic protons). NMR can confirm fluorine substitution. HRMS (ESI) verifies the molecular formula (e.g., [M+H] peaks within 1 ppm error). For isomers, NOESY or - HSQC may distinguish substituent positions .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and fluoro substituents influence reactivity in subsequent transformations?
- Methodological Answer : The electron-withdrawing nitro group deactivates the ring, directing electrophiles to meta/para positions. Fluorine’s inductive effect enhances stability but may sterically hinder reactions at adjacent sites. Computational studies (DFT) can predict regioselectivity, while kinetic experiments (e.g., monitoring nitration rates) validate these effects .
Q. What strategies optimize reaction yields in Pd-catalyzed coupling steps for introducing the phenylamino group?
- Methodological Answer : Optimize ligand-catalyst pairs (e.g., XPhos with Pd(OAc)₂) and base (Cs₂CO₃ vs. KOtBu). Screen solvents (toluene vs. DMF) for solubility and stability. Use microwave-assisted synthesis to reduce reaction times. Yields >60% are achievable with rigorous exclusion of oxygen and moisture .
Q. How should researchers address contradictory spectral data, such as overlapping signals from E/Z isomers?
- Methodological Answer : For overlapping NMR signals (e.g., compound 4h in ), use -decoupled NMR or 2D techniques (COSY, HSQC) to resolve splitting. Chiral HPLC or X-ray crystallography can differentiate isomers. Adjust pH or temperature during analysis to enhance signal separation .
Experimental Design & Data Analysis
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer : Combine silica gel chromatography (hexane/EtOAc gradient) with recrystallization (e.g., ethyl acetate/hexane). Monitor fractions via TLC (UV/iodine staining). For polar byproducts, use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the stability of the nitro group under reductive conditions?
- Methodological Answer : Perform controlled reductions (e.g., H₂/Pd-C vs. Zn/HCl) and monitor nitro→amine conversion via FT-IR (loss of NO₂ stretches at ~1520 cm⁻¹) or LC-MS. Compare with reference compounds (e.g., methyl 4-amino-3-fluorobenzoate) .
Structural & Functional Insights
Q. What role does the bent-core molecular geometry (e.g., fluoro substituent placement) play in material science applications?
- Methodological Answer : Fluorine’s electronegativity and steric bulk induce a bent molecular structure (e.g., 144° bend angle in ), enhancing liquid crystalline properties. Polarized optical microscopy (POM) and DSC can characterize phase transitions (e.g., nematic→smectic) .
Q. How does the phenylamino group impact solubility and bioavailability in pharmacological studies?
- Methodological Answer : The phenylamino group increases lipophilicity (logP ~4.4), improving membrane permeability. Solubility can be tested in DMSO/PBS mixtures. In vitro assays (e.g., Caco-2 cell monolayers) assess permeability, while MDCK cells predict blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
